molecular formula C11H13ClN2O2 B3103085 {[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride CAS No. 1431962-29-6

{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride

Cat. No.: B3103085
CAS No.: 1431962-29-6
M. Wt: 240.68
InChI Key: KPAMETLDHAGHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride” is a chemical compound with the molecular formula C11H12N2O2.ClH . It has a molecular weight of 240.69 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2O2.ClH/c1-14-11-5-3-2-4-9(11)10-6-8(7-12)15-13-10;/h2-6H,7,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available.

Scientific Research Applications

Green Chemistry Synthesis

Isoxazoles, including derivatives related to {[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride, have been synthesized through green chemistry approaches. For instance, the aqueous phase synthesis of isoxazol-5-ones demonstrates an environmentally friendly method, highlighting the role of isoxazoles in developing sustainable chemical processes. This synthesis involves simple stirring of ethyl acetoacetate and hydroxylamine hydrochloride, emphasizing the importance of green chemistry in producing isoxazole derivatives with potential antibacterial and antifungal activities (Banpurkar, Wazalwar, & Perdih, 2018).

Anticancer Research

Isoxazole derivatives have also been evaluated for their anticancer properties. Research on 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives highlights the synthesis and testing of these compounds against various human cancer cell lines, showcasing their potential as novel anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).

Material Science

In the field of material science, isoxazole derivatives are explored for their applications as stabilizers and intermediates. For example, the synthesis of isoxazoline derivatives demonstrates their utility as important intermediates for protox-inhibiting herbicides, reflecting the compound's role in agricultural chemistry and its potential for developing new herbicidal agents (Wei-rongology, 2004).

Pharmaceutical Applications

Furthermore, the synthesis of various isoxazole derivatives for pharmaceutical applications illustrates the versatility of these compounds. The development of novel thiadiazole derivatives with demonstrated anticancer and antitubercular activities exemplifies the potential of isoxazole-related structures in drug discovery and development (Sekhar, Rao, Rao, Kumar, & Jha, 2019).

Properties

IUPAC Name

[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-14-11-5-3-2-4-9(11)10-6-8(7-12)15-13-10;/h2-6H,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAMETLDHAGHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride
Reactant of Route 3
Reactant of Route 3
{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride
Reactant of Route 4
Reactant of Route 4
{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride
Reactant of Route 5
{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride
Reactant of Route 6
Reactant of Route 6
{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.